![molecular formula C23H17BrN2O3 B236233 N-{3-[(5-bromo-1-naphthoyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B236233.png)
N-{3-[(5-bromo-1-naphthoyl)amino]-4-methylphenyl}-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-[(5-bromo-1-naphthoyl)amino]-4-methylphenyl}-2-furamide, also known as AM-2201, is a synthetic cannabinoid that has gained popularity in recent years due to its potential use in scientific research. This compound has been shown to have a high affinity for cannabinoid receptors, making it a valuable tool for studying the endocannabinoid system and its effects on the body.
Mechanism of Action
N-{3-[(5-bromo-1-naphthoyl)amino]-4-methylphenyl}-2-furamide works by binding to cannabinoid receptors in the body, specifically the CB1 and CB2 receptors. This binding activates the receptors, leading to a variety of physiological and biochemical effects. The exact mechanism of action of N-{3-[(5-bromo-1-naphthoyl)amino]-4-methylphenyl}-2-furamide is not fully understood, but it is believed to involve the modulation of neurotransmitter release and the regulation of ion channels in the brain.
Biochemical and Physiological Effects
N-{3-[(5-bromo-1-naphthoyl)amino]-4-methylphenyl}-2-furamide has been shown to have a variety of biochemical and physiological effects on the body. These effects include changes in heart rate and blood pressure, as well as alterations in body temperature and metabolism. Additionally, N-{3-[(5-bromo-1-naphthoyl)amino]-4-methylphenyl}-2-furamide has been shown to have effects on the immune system, including the modulation of cytokine production and the regulation of immune cell activity.
Advantages and Limitations for Lab Experiments
One advantage of using N-{3-[(5-bromo-1-naphthoyl)amino]-4-methylphenyl}-2-furamide in lab experiments is its high affinity for cannabinoid receptors, which makes it a valuable tool for studying the endocannabinoid system. Additionally, N-{3-[(5-bromo-1-naphthoyl)amino]-4-methylphenyl}-2-furamide is relatively easy to obtain and can be synthesized in large quantities for use in experiments. However, there are also limitations to using N-{3-[(5-bromo-1-naphthoyl)amino]-4-methylphenyl}-2-furamide in lab experiments, including the potential for toxicity and the risk of addiction and withdrawal in animal models.
Future Directions
There are many potential future directions for research involving N-{3-[(5-bromo-1-naphthoyl)amino]-4-methylphenyl}-2-furamide. One area of interest is the development of new synthetic cannabinoids with improved selectivity and potency. Additionally, there is a need for further research into the effects of N-{3-[(5-bromo-1-naphthoyl)amino]-4-methylphenyl}-2-furamide on the brain and its potential therapeutic applications in the treatment of neurological disorders. Finally, there is a need for continued research into the safety and toxicity of N-{3-[(5-bromo-1-naphthoyl)amino]-4-methylphenyl}-2-furamide, particularly in animal models.
Synthesis Methods
The synthesis of N-{3-[(5-bromo-1-naphthoyl)amino]-4-methylphenyl}-2-furamide involves several steps, including the reaction of 4-methylphenylacetonitrile with 5-bromo-1-naphthoic acid to form an intermediate product. This intermediate is then reacted with furfurylamine to produce the final product, N-{3-[(5-bromo-1-naphthoyl)amino]-4-methylphenyl}-2-furamide. The synthesis process is complex and requires specialized knowledge and equipment, making it difficult for non-experts to produce the compound.
Scientific Research Applications
N-{3-[(5-bromo-1-naphthoyl)amino]-4-methylphenyl}-2-furamide has been used in a variety of scientific research applications, including studies of the endocannabinoid system and its effects on the body. This compound has been shown to have a high affinity for cannabinoid receptors, making it a valuable tool for studying the effects of cannabinoids on the body. Additionally, N-{3-[(5-bromo-1-naphthoyl)amino]-4-methylphenyl}-2-furamide has been used in studies of addiction and withdrawal, as well as in studies of the effects of cannabinoids on the brain.
properties
Product Name |
N-{3-[(5-bromo-1-naphthoyl)amino]-4-methylphenyl}-2-furamide |
|---|---|
Molecular Formula |
C23H17BrN2O3 |
Molecular Weight |
449.3 g/mol |
IUPAC Name |
N-[3-[(5-bromonaphthalene-1-carbonyl)amino]-4-methylphenyl]furan-2-carboxamide |
InChI |
InChI=1S/C23H17BrN2O3/c1-14-10-11-15(25-23(28)21-9-4-12-29-21)13-20(14)26-22(27)18-7-2-6-17-16(18)5-3-8-19(17)24/h2-13H,1H3,(H,25,28)(H,26,27) |
InChI Key |
VSEYKNIEAONOAF-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)C3=CC=CC4=C3C=CC=C4Br |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)C3=CC=CC4=C3C=CC=C4Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-[(14b-Formyl-9-hydroxy-4,4,6a,6b,8a,11,11-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl)oxy]-5-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B236150.png)
![N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]butanamide](/img/structure/B236155.png)
![2-chloro-N-[4-({[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]carbothioyl}amino)-2-methoxyphenyl]benzamide](/img/structure/B236162.png)
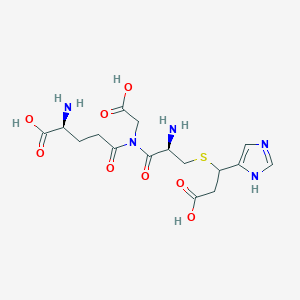
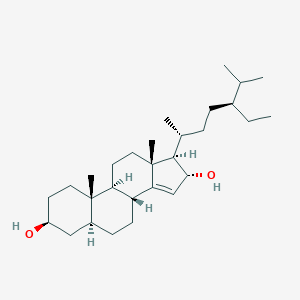
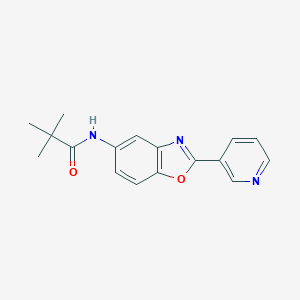

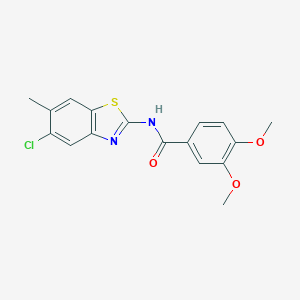
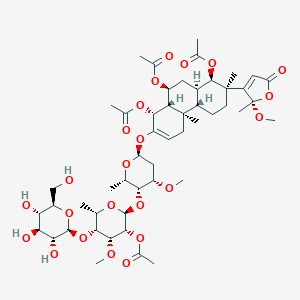

![(2S,5S)-5-[[(2S)-1-[[(2S)-2-acetamido-3-phenylpropanoyl]amino]-1-oxohexan-2-yl]amino]-N-butyl-6-cyclohexyl-4-hydroxy-2-propan-2-ylhexanamide](/img/structure/B236203.png)


![2-chloro-N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]nicotinamide](/img/structure/B236236.png)